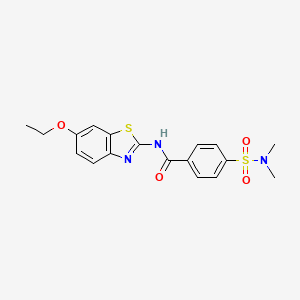
6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazine derivatives. This compound is notable for its unique structure, which incorporates a 6-phenylpyridazin moiety, making it a subject of interest in various scientific fields, including medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves a multi-step organic synthesis process. The initial step often involves the formation of the pyridazine ring, followed by the introduction of the phenyl group. This is usually achieved through a series of nucleophilic substitution and oxidative coupling reactions under controlled conditions. Common reagents include phenylhydrazine and ethyl acetoacetate, among others.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production by employing continuous flow reactors and automated synthesis platforms. These methods help in maintaining consistent reaction conditions, enhancing yield, and reducing the overall cost of production.
化学反応の分析
Types of Reactions
6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form hydropyridazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require solvents such as ethanol, methanol, or dichloromethane and might need catalysts like palladium on carbon for hydrogenation reactions. The choice of reagents and conditions depends on the specific transformation desired.
Major Products
The major products of these reactions are often structurally similar compounds with slight modifications, which can influence their chemical and biological properties.
科学的研究の応用
6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide has been explored for various applications:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Potentially useful as a molecular probe for studying biological processes.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Possible applications in the development of novel materials or as intermediates in the production of pharmaceuticals.
作用機序
The precise mechanism of action of 6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its dihydropyridazine core and the presence of the phenylpyridazin moiety.
類似化合物との比較
Similar Compounds
6-phenylpyridazine derivatives
Dihydropyridazine analogs
Phenylhydrazine derivatives
Uniqueness
What sets 6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide apart is its combined structural features of both the phenyl and pyridazine rings, making it a unique scaffold for chemical and biological studies.
There you go! This compound definitely packs a punch with its multifaceted applications and intriguing chemical properties. How does this align with your research or curiosity?
特性
IUPAC Name |
6-oxo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-8-6-14(20-21-15)17(24)18-10-11-25-16-9-7-13(19-22-16)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHVDZPRRDISP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(4-bromophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357648.png)
![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)


![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2357654.png)
![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)


![N-(4-bromophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2357662.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)

![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetate](/img/structure/B2357665.png)
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)
